molecular formula C16H15F3N6O B610639 N-[5-(propan-2-ylamino)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]pyridine-3-carboxamide CAS No. 1124381-69-6

N-[5-(propan-2-ylamino)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]pyridine-3-carboxamide

Cat. No. B610639
M. Wt: 364.33
InChI Key: BDAJJFZKNIYDOL-UHFFFAOYSA-N
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Description

The compound “N-[5-(propan-2-ylamino)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]pyridine-3-carboxamide” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . Triazoles are known to have a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular properties .


Synthesis Analysis

The synthesis of similar compounds involves the use of succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . Two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were proposed and successfully realized . Another method involves the synthesis of 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides via PIFA-mediated intramolecular annulation via a direct metal-free oxidative N-N bond formation .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a central triazole ring fused with a pyridine ring. The triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms . The pyridine ring is a six-membered ring with one nitrogen atom and five carbon atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include aromatic nucleophilic substitution and intramolecular annulation . The reactions involve the formation of N-N bonds and the rearrangement of atoms within the molecule .

Scientific Research Applications

Synthesis and Chemical Properties

  • N-[5-(propan-2-ylamino)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]pyridine-3-carboxamide is related to the 1,2,4-triazolo[1,5-a]pyridine class of compounds. These compounds are synthesized using various methods, such as phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, allowing for the construction of the 1,2,4-triazolo[1,5-a]pyridine skeleton through direct metal-free oxidative N-N bond formation (Zheng et al., 2014). Another method involves cyclization of N-(pyrid-2-yl)formamidoximes with trifluoroacetic anhydride (Huntsman & Balsells, 2005).

Biological Activity

  • Some derivatives of 1,2,4-triazolo[1,5-a]pyridine, such as N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, have demonstrated potent anticancer effects and toxicity when orally administered. Their modification by replacing the acetamide group with an alkylurea moiety has shown to retain antiproliferative activity and reduce acute oral toxicity (Wang et al., 2015).

Antimicrobial Activity

  • Certain 1,2,4-triazolo[1,5-a]pyridine derivatives have been found to exhibit moderate effects against bacterial and fungal species, indicating their potential as antimicrobial agents (Abdel‐Aziz et al., 2008).

Potential in Agriculture

  • Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine compounds have been prepared with excellent herbicidal activity on a broad spectrum of vegetation at low application rates, suggesting their potential use in agricultural contexts (Moran, 2003).

Potential in Cardiovascular Research

  • Some 1,2,4-triazolo[1,5-a]pyrimidines have been synthesized and evaluated for their coronary vasodilating and antihypertensive activities. Among these, certain derivatives have shown promise as cardiovascular agents (Sato et al., 1980).

Anticancer and Antimicrobial Properties

  • Research has been conducted on the synthesis and antimicrobial evaluation of novel pyridone derivatives, which are structurally related to the 1,2,4-triazolo[1,5-a]pyridine class. These compounds have shown antibacterial and antifungal activity properties, suggesting their potential in the development of new antimicrobial agents (Elgemeie et al., 2017).

Future Directions

Triazoles, including the compound , have a wide range of biological activities and are therefore of interest in drug design and discovery . Future research could focus on further exploring the biological activities of this compound and developing new drugs based on its structure .

properties

IUPAC Name

N-[5-(propan-2-ylamino)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N6O/c1-9(2)21-12-6-11(16(17,18)19)7-13-22-15(24-25(12)13)23-14(26)10-4-3-5-20-8-10/h3-9,21H,1-2H3,(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAJJFZKNIYDOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC(=CC2=NC(=NN12)NC(=O)C3=CN=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701111287
Record name N-[5-[(1-Methylethyl)amino]-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-2-yl]-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701111287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(isopropylamino)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-2-yl]nicotinamide

CAS RN

1124381-69-6
Record name N-[5-[(1-Methylethyl)amino]-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-2-yl]-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1124381-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[5-[(1-Methylethyl)amino]-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-2-yl]-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701111287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared following procedure and work up described for example 85 but starting from N-[5-chloro-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-2-yl]nicotinamide ((B7), 50 mg; 0.15 mmol; 1.0 eq.) and isopropylamine (43 mg, 0.73 mmol; 5.0 eq.) as a white solid (8 mg, 15%). HPLC, Rt: 3.09 min. (purity 87.7%). LC/MS, M+(ESI): 365.0, M−(ESI): 363.0.
Name
N-[5-chloro-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-2-yl]nicotinamide
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
43 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(propan-2-ylamino)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]pyridine-3-carboxamide
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N-[5-(propan-2-ylamino)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]pyridine-3-carboxamide
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N-[5-(propan-2-ylamino)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]pyridine-3-carboxamide
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N-[5-(propan-2-ylamino)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]pyridine-3-carboxamide
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N-[5-(propan-2-ylamino)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]pyridine-3-carboxamide
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N-[5-(propan-2-ylamino)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]pyridine-3-carboxamide

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